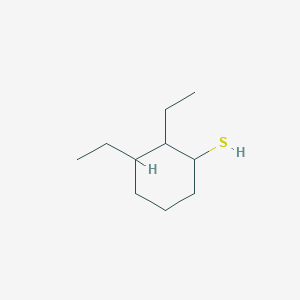
2,3-Diethylcyclohexane-1-thiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3-Diethylcyclohexane-1-thiol is an organic compound characterized by a cyclohexane ring substituted with two ethyl groups at the 2 and 3 positions and a thiol group at the 1 position. This compound is part of the larger family of cycloalkanes, which are known for their stability and unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Diethylcyclohexane-1-thiol typically involves the alkylation of cyclohexane derivatives followed by the introduction of the thiol group. One common method is the reaction of 2,3-diethylcyclohexanone with hydrogen sulfide in the presence of a reducing agent such as lithium aluminum hydride. This reaction proceeds under mild conditions and yields the desired thiol compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the final product is crucial to ensure its quality for various applications.
Chemical Reactions Analysis
Types of Reactions
2,3-Diethylcyclohexane-1-thiol undergoes several types of chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form the corresponding cyclohexane derivative without the thiol group.
Substitution: The thiol group can participate in nucleophilic substitution reactions, replacing other functional groups in the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like alkyl halides or amines can react with the thiol group under basic conditions.
Major Products Formed
Oxidation: Disulfides or sulfonic acids.
Reduction: Cyclohexane derivatives.
Substitution: Various substituted cyclohexane derivatives depending on the nucleophile used.
Scientific Research Applications
2,3-Diethylcyclohexane-1-thiol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving thiol-containing enzymes and proteins.
Medicine: Research into potential therapeutic applications, including its role as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials .
Mechanism of Action
The mechanism of action of 2,3-Diethylcyclohexane-1-thiol involves its interaction with various molecular targets, primarily through the thiol group. Thiol groups are known for their ability to form disulfide bonds, which can affect protein structure and function. Additionally, the compound can act as a nucleophile, participating in various biochemical pathways and reactions .
Comparison with Similar Compounds
Similar Compounds
2,3-Dimethylcyclohexane-1-thiol: Similar structure but with methyl groups instead of ethyl groups.
2,3-Diethylcyclohexane-1-ol: Similar structure but with a hydroxyl group instead of a thiol group.
2,3-Diethylcyclohexane-1-amine: Similar structure but with an amine group instead of a thiol group
Uniqueness
2,3-Diethylcyclohexane-1-thiol is unique due to the presence of the thiol group, which imparts distinct chemical reactivity and biological activity. The ethyl groups also contribute to its steric and electronic properties, differentiating it from other cyclohexane derivatives.
Properties
CAS No. |
827024-46-4 |
|---|---|
Molecular Formula |
C10H20S |
Molecular Weight |
172.33 g/mol |
IUPAC Name |
2,3-diethylcyclohexane-1-thiol |
InChI |
InChI=1S/C10H20S/c1-3-8-6-5-7-10(11)9(8)4-2/h8-11H,3-7H2,1-2H3 |
InChI Key |
KXCGPWBOGYEXGV-UHFFFAOYSA-N |
Canonical SMILES |
CCC1CCCC(C1CC)S |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-Hexanol, 5-[[(1,1-dimethylethyl)diphenylsilyl]oxy]-2-ethyl-](/img/structure/B14223118.png)
![Benzonitrile, 3-[(4-methylphenyl)sulfonyl]-](/img/structure/B14223120.png)

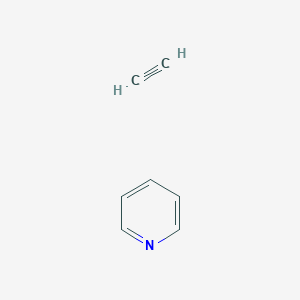
![2-{[(4-Fluorophenyl)methyl]amino}pyridine-3-carbohydrazide](/img/structure/B14223146.png)
![N-[3-(2H-Benzimidazol-2-ylidene)-2,3-dihydro-1H-pyrazol-4-yl]-2-(1H-indol-3-yl)acetamide](/img/structure/B14223149.png)
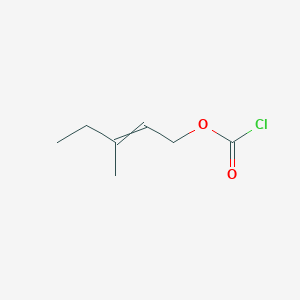
![3-[5-(3-Hydroxyanilino)pyridin-3-yl]benzamide](/img/structure/B14223165.png)
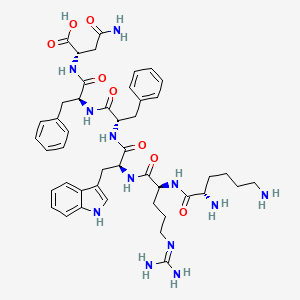
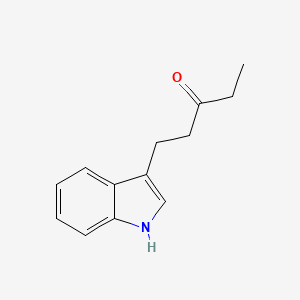
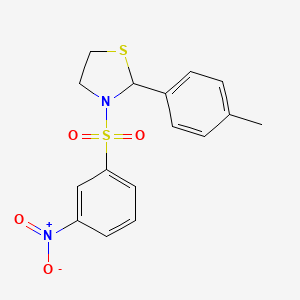
![9-(6-{4-[(E)-(2-Methyl-4-nitrophenyl)diazenyl]phenoxy}hexyl)-9H-carbazole](/img/structure/B14223186.png)
![(4R)-4-ethyl-4-[2-(3-methylthiophen-2-yl)ethyl]-1,3-oxazolidin-2-one](/img/structure/B14223191.png)
![1-[(Trifluoromethyl)sulfanyl]butan-2-ol](/img/structure/B14223199.png)
